molecular formula C20H16ClN3O4 B2354134 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 941929-99-3

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2354134
M. Wt: 397.82
InChI Key: DBJRGPAECVHVNY-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies The compound, along with its analogs, has been studied for its vibrational spectra and electronic properties. These compounds, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light-harvesting efficiency (LHE) and suitable free energy for electron injection. Their nonlinear optical (NLO) activities suggest possible use in photovoltaic cells. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggest potential biological interactions (Mary et al., 2020).

Enzyme Inhibitory Potential Research has been conducted to explore the enzyme inhibitory potential of new sulfonamides, including those with benzodioxane and acetamide moieties. These compounds have demonstrated substantial inhibitory activity against yeast α-glucosidase, highlighting their potential in biomedical applications. In silico molecular docking results align with in vitro enzyme inhibition data, suggesting a firm basis for these findings (Abbasi et al., 2019).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c21-14-3-1-13(2-4-14)16-6-8-20(26)24(23-16)12-19(25)22-15-5-7-17-18(11-15)28-10-9-27-17/h1-8,11H,9-10,12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJRGPAECVHVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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